Methylhexahydrophthalic anhydride

Description

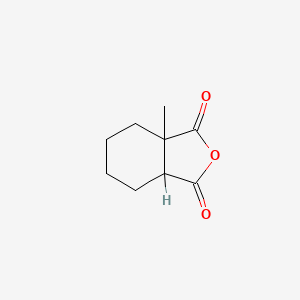

Structure

3D Structure

Properties

IUPAC Name |

7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXQOYUCMREIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964009 | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Clear liquid; Irritating odor when hot; [Dixie Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: reaction | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

48122-14-1, 25550-51-0 | |

| Record name | Hexahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48122-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048122141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Methylhexahydrophthalic Anhydride (MHHPA): Structure, Isomerism, and Applications

Abstract

Methylhexahydrophthalic anhydride (MHHPA) is a cycloaliphatic dicarboxylic anhydride pivotal to the high-performance polymer industry. Primarily utilized as a curing agent for epoxy resins, its unique non-aromatic structure imparts exceptional thermal stability, superior electrical insulation properties, and remarkable weather resistance to cured polymer systems. This guide provides a comprehensive technical overview of MHHPA, delving into its core chemical structure, the complexities of its isomerism, synthesis pathways, and its mechanistic role in epoxy curing. It is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this versatile chemical compound.

Introduction: The Significance of MHHPA

In the realm of thermosetting polymers, the performance of the final product is intrinsically linked to the choice of curing agent. Methylhexahydrophthalic anhydride (MHHPA) has established itself as a premier hardener for epoxy resins, particularly in applications demanding long-term durability and high fidelity under harsh conditions.[1] Unlike its aromatic counterparts, the saturated cycloaliphatic structure of MHHPA ensures that cured systems exhibit excellent resistance to UV degradation and weathering, preventing yellowing and maintaining mechanical integrity over time.[2][3]

This attribute makes MHHPA indispensable in the manufacturing of outdoor electrical insulators, high-performance LEDs, advanced composites, and protective coatings where environmental resilience is paramount.[1][4] Its liquid state at room temperature and low viscosity when mixed with epoxy resins also offer significant processing advantages, enabling efficient impregnation and casting processes.[1][5]

Core Chemical Structure and Nomenclature

MHHPA is the cyclic anhydride of methylhexahydrophthalic acid. Its fundamental structure consists of a saturated six-membered cyclohexane ring fused to a five-membered anhydride ring. A methyl group (-CH3) is attached to the cyclohexane ring.

-

Systematic Name: Methylcyclohexane-1,2-dicarboxylic anhydride[2]

-

Common Synonyms: Hexahydromethylphthalic anhydride, MHHPA[2][6]

The molecule's saturated, non-aromatic nature is the primary reason for its stability against UV radiation and oxidation, a critical differentiator from aromatic anhydrides like phthalic anhydride.[3]

The Critical Role of Isomerism

MHHPA is not a single, monolithic compound but rather a complex mixture of isomers. Understanding this isomerism is crucial as it directly influences the physical properties (like viscosity and freezing point) and reactivity of the commercial product. Isomerism in MHHPA arises from two main sources: the position of the methyl group and the stereochemistry of the ring substituents.

Constitutional (Positional) Isomerism

The methyl group can be attached to different carbon atoms of the cyclohexane ring. The two most common positional isomers are:

-

4-Methylhexahydrophthalic anhydride (4-MHHPA): The methyl group is at position 4 relative to the anhydride ring attachments. (CAS No: 19438-60-9)

-

3-Methylhexahydrophthalic anhydride (3-MHHPA): The methyl group is at position 3. (CAS No: 57110-29-9)

Commercial MHHPA is typically a mixture of these and other positional isomers, which keeps it in a liquid state over a wide temperature range and prevents unwanted crystallization during storage and processing.[5]

Caption: Cis and Trans stereoisomers for a given positional isomer.

Synthesis and Manufacturing Protocol

The commercial production of MHHPA is a two-step process that begins with a Diels-Alder reaction followed by catalytic hydrogenation. This approach is efficient and utilizes readily available petrochemical feedstocks.

Step 1: Synthesis of Methyltetrahydrophthalic Anhydride (MTHPA)

The precursor to MHHPA is Methyltetrahydrophthalic anhydride (MTHPA). It is synthesized via a Diels-Alder cycloaddition reaction.

-

Diels Component: Maleic Anhydride

-

Diene Component: Piperylene (1,3-pentadiene), a byproduct of ethylene production. This reaction yields a mixture of MTHPA isomers. [8][9]

Step 2: Catalytic Hydrogenation to MHHPA

The unsaturated cyclohexene ring of the MTHPA molecule is then saturated to form the stable cyclohexane ring of MHHPA.

-

Methodology: The liquid MTHPA is subjected to catalytic hydrogenation.

-

Catalyst: Typically a noble metal catalyst such as palladium (Pd) or ruthenium (Ru) on a carbon support (Pd/C). [9][10]* Conditions: The reaction is carried out under hydrogen pressure and elevated temperature.

-

Outcome: The process reduces the double bond within the six-membered ring, resulting in the formation of MHHPA. [2][3][5]The final product is a high-purity, colorless liquid mixture of MHHPA isomers. [5]

Application Profile: The Epoxy Curing Mechanism

MHHPA's primary role is as a hardener for epoxy resins. The curing process is a heat-activated polymerization reaction that transforms the low-viscosity liquid resin/hardener mixture into a hard, infusible, and chemically resistant solid.

The Chemistry of Curing: A Step-by-Step Protocol

The curing mechanism proceeds via a ring-opening polymerization. A tertiary amine, such as 2-methylimidazole, is often added as a catalyst or accelerator. [11]

-

Initiation (Ring Opening): The reaction is typically initiated by a nucleophile, often a hydroxyl (-OH) group present as an impurity on the epoxy resin backbone or from atmospheric moisture. The tertiary amine catalyst can also initiate the reaction. The nucleophile attacks one of the carbonyl carbons of the anhydride ring, opening it to form a carboxylate anion.

-

Proton Abstraction: The carboxylate anion abstracts a proton, forming a carboxylic acid group.

-

Propagation (Epoxy Reaction): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. The carboxyl proton protonates the epoxy oxygen, activating the ring, and the carboxylate attacks one of the epoxy carbons, opening the ring and forming a hydroxyl group and an ester linkage.

-

Chain Growth: The new hydroxyl group generated in the previous step can then react with another anhydride molecule, repeating the cycle. This step-growth polymerization builds a dense, three-dimensional cross-linked network.

The result is a highly cross-linked polymer matrix characterized by the robust ester bonds formed during curing, which are responsible for the material's excellent thermal and mechanical properties.

Caption: Workflow of the MHHPA epoxy curing mechanism.

Physical and Chemical Properties

The properties of commercial MHHPA reflect its nature as an isomeric mixture. These properties make it an easy-to-handle liquid hardener for industrial applications.

| Property | Value | Source(s) |

| Appearance | Colorless, viscous liquid | [2][6] |

| CAS Number | 25550-51-0 (Isomer Mixture) | [2][6] |

| Molecular Formula | C₉H₁₂O₃ | [6][7] |

| Molecular Weight | 168.19 g/mol | [6][7] |

| Density (at 25°C) | ~1.162 g/cm³ | [6][12] |

| Boiling Point | 299-300 °C | [2][6][13] |

| Melting/Freezing Point | < -15 °C to -40 °C | [2][5][6] |

| Viscosity (at 25°C) | 35 - 65 mPa·s | [5] |

| Flash Point | ~140 °C | [6] |

| Water Solubility | Reacts via hydrolysis | [2][6] |

Toxicology and Safe Handling

As with many industrial chemicals, proper handling of MHHPA is essential to ensure workplace safety. MHHPA is classified as a hazardous substance with specific risks.

-

Primary Hazards: It is a severe eye irritant and can cause serious eye damage. [14][15]It is also a known skin and respiratory sensitizer, meaning repeated or prolonged contact can lead to allergic skin reactions (contact dermatitis) or occupational asthma. [6][12][14]* Reactivity: MHHPA reacts slowly with water or moisture to hydrolyze back to methylhexahydrophthalic acid. [6][14]This is generally an undesirable reaction, so the material must be stored in sealed containers away from moisture. [16]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. [6][16]* Skin Protection: Impermeable gloves (e.g., nitrile or butyl rubber) and protective clothing should be worn to prevent skin contact. [14][16]* Respiratory Protection: Work should be conducted in a well-ventilated area. If vapors or aerosols are generated, a respirator with an appropriate organic vapor cartridge is necessary. [6][14] Always consult the latest Safety Data Sheet (SDS) for the specific MHHPA product being used before handling. [6][14]

Conclusion

Methylhexahydrophthalic anhydride is a high-performance epoxy curing agent whose value lies in its unique chemical structure. The saturated cycloaliphatic ring provides outstanding weatherability and UV resistance, while the complex isomeric mixture ensures favorable liquid handling properties. Its mechanism of action in epoxy curing creates robust, highly cross-linked networks with superior thermal and electrical characteristics. For scientists and engineers developing advanced materials for demanding electronic, coating, or composite applications, a thorough understanding of MHHPA's structure, isomerism, and reactivity is fundamental to harnessing its full potential.

References

- PENPET Petrochemical Trading. (n.d.). Methylhexahydrophthalic anhydride (MHHPA).

- Arpadis. (n.d.). Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor.

- ChemicalBook. (2025). Methylhexahydrophthalic anhydride - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Hexahydro-4-methylphthalic anhydride, mixture of cis and trans 96%.

- Santa Cruz Biotechnology. (n.d.). Methylhexahydrophthalic Anhydride | CAS 25550-51-0.

- Moltec Materials Corp. (n.d.). Methylhexahydrophthalic anhydride MHHPA CAS NO: 25550-51-0.

- National Center for Biotechnology Information. (n.d.). Methylhexahydrophthalic anhydride. PubChem Compound Database.

- Australian Government Department of Health. (2017). Hexahydromethylphthalic anhydride (MHHPA): Human health tier II assessment.

- ChemicalBook. (2025). Hexahydro-4-methylphthalic anhydride | 19438-60-9.

- Global Trade Search. (n.d.). 4-Methylhexahydrophthalic Anhydride (4-MHHPA) - 19438-60-9.

- Novel Chem. (n.d.). Buy 4-Methyl Hexahydrophthalic Anhydride(4-MHHPA) at Best Price.

- Zhengda. (n.d.). Briefly describe the basic properties of methyl tetrahydrophthalic anhydride.

- National Center for Biotechnology Information. (n.d.). Methylhexahydrophthalic anhydride(mix). PubChem Compound Database.

- Liakumovich, A. G., et al. (1975). U.S. Patent No. 3,927,038. Washington, DC: U.S.

- Zhejiang Zhengda New Material Technology Co., Ltd. (n.d.). Methyl Hexahydrophthalic Anhydride (MHHPA).

- Puyang Huicheng Electronic Material Co.,Ltd. (n.d.). 4- Methylhexahydrophthalic anhydride(4-MHHPA).

- Guidechem. (n.d.). Methylhexahydrophthalic anhydride 25550-51-0 wiki.

- ChemicalBook. (2022). Synthesis of Hexahydro-4-methylphthalic anhydride.

- Safety data sheet conforming to 1907/2006/EC, Article 31. (2013). Trade name: Methylhexahydrophthalic Anhydride (MHHPA).

- Sigma-Aldrich. (n.d.). Hexahydro-4-methylphthalic anhydride, mixture of cis and trans 96% Safety Information.

- ResearchGate. (n.d.). The mechanism diagram of methylhexahydrophthalic anhydride (MHHPA) curing liquid crystal epoxy (LCE4).

- Understanding MHHPA: Properties and Applications of Epoxy Curing Agent. (n.d.).

- ChemWhat. (n.d.). Methylhexahydrophthalic anhydride CAS#: 25550-51-0.

- Aladdin Scientific. (n.d.). Methylhexahydrophthalic anhydride - mixture of isomers,95%.

- ResearchGate. (2015). (PDF) Methods of synthesizing cis-methyltetrahydrophthalic anhydride.

- Puyang Tiancheng Chemical Co.,Ltd. (n.d.). mhhpa.

- ResearchGate. (n.d.). Solid state coordination chemistry of pyridinedicarboxylic acid isomers.

- Tri-iso. (n.d.). Anhydride Curative MHHPA-KB TDS.

- Chem-Impex. (n.d.). 2,4-Lutidinic acid anhydrous.

- Wikipedia. (n.d.). Lutidinic acid.

- Sigma-Aldrich. (n.d.). 2,4-Pyridinedicarboxylic acid for synthesis.

- ResearchGate. (n.d.). Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride.

- AbMole. (n.d.). 2,4-Pyridinedicarboxylic acid.

- ChemicalBook. (n.d.). 25550-51-0 CAS MSDS (Methylhexahydrophthalic anhydride) Melting Point Boiling Point Density CAS Chemical Properties.

- ChemicalBook. (2025). Methylhexahydrophthalic anhydride | 25550-51-0.

- Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE.

Sources

- 1. nbinno.com [nbinno.com]

- 2. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 3. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 4. 4- Methylhexahydrophthalic anhydride(4-MHHPA) - Puyang Huicheng Electronic Material Co.,Ltd [huichengchem.com]

- 5. zdmthpa.com [zdmthpa.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. US3927038A - Method of producing isomers of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Hexahydro-4-methylphthalic anhydride_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Hexahydro-4-methylphthalic anhydride | 19438-60-9 [chemicalbook.com]

- 13. 25550-51-0 CAS MSDS (Methylhexahydrophthalic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. penpet.es [penpet.es]

- 16. tri-iso.com [tri-iso.com]

Synthesis of Methylhexahydrophthalic Anhydride (MHHPA) via Catalytic Hydrogenation: A Guide for Process Development and Optimization

An In-Depth Technical Guide

Abstract

Methylhexahydrophthalic anhydride (MHHPA) is a high-performance cyclic dicarboxylic anhydride indispensable as a hardener for epoxy resins, particularly in the electronics and electrical industries.[1][2][3] Its saturated cycloaliphatic structure imparts superior thermal stability, excellent electrical insulation properties, and notable resistance to UV radiation and weathering compared to its unsaturated precursor, methyltetrahydrophthalic anhydride (MTHPA).[1][4] This guide provides a comprehensive technical overview of the synthesis of MHHPA through the catalytic hydrogenation of MTHPA. We will explore the fundamental reaction mechanism, delve into the critical decision-making process for catalyst selection, detail the optimization of key process parameters, and provide a robust experimental protocol and analytical framework. This document is intended for researchers, chemists, and process engineers engaged in the development and manufacturing of high-performance polymers and resins.

Introduction: The Imperative for Saturation

The primary industrial route to MHHPA is the catalytic hydrogenation of MTHPA.[1][3][5] The core objective of this transformation is the saturation of the carbon-carbon double bond within the cyclohexene ring of the MTHPA molecule.

The presence of this double bond in MTHPA is a liability in high-performance applications. It is susceptible to oxidation and UV degradation, which can lead to discoloration, loss of mechanical strength, and diminished electrical properties over time. The hydrogenation process eliminates this vulnerability, resulting in the chemically stable, saturated ring structure of MHHPA.[2][4] This structural modification is directly responsible for the enhanced performance characteristics of MHHPA-cured epoxy systems, including:

-

Exceptional Color Stability: Absence of chromophoric double bonds leads to excellent color retention, crucial for applications like LEDs and clear coats.[1][2]

-

Superior Weather Resistance: The saturated aliphatic ring is highly resistant to degradation from UV light and atmospheric agents.[1][3][4]

-

High Thermal and Electrical Performance: MHHPA provides cured materials with high heat resistance and stable electrical insulation properties, vital for encapsulating electronic components.[4][5]

The synthesis is, therefore, a critical step in producing a premium-grade epoxy hardener designed for long-term reliability under demanding conditions.[4]

The Heart of the Matter: Catalytic System Selection

The choice of catalyst is the most critical variable in the hydrogenation of MTHPA. The ideal catalyst must exhibit high activity for C=C bond reduction, high selectivity (avoiding over-reduction of the anhydride group), good stability under reaction conditions, and practical handling characteristics. The three primary classes of catalysts employed for this purpose are based on Nickel, Palladium, and Ruthenium.

Nickel-Based Catalysts (e.g., Raney® Ni)

-

Expertise & Experience: Raney Nickel is a workhorse in industrial hydrogenation due to its high activity and cost-effectiveness.[6] It is typically used in a slurry phase within a stirred reactor. Industrial processes using Raney Ni often require high temperatures (100–140°C) and significant hydrogen pressures (above 8 MPa) to drive the reaction to completion.[7]

-

Trustworthiness: While effective, Raney Ni presents handling challenges. It is pyrophoric when dry and must be handled under a solvent or water. Its stability can be an issue, with potential for leaching and deactivation. Recent research has focused on improving its stability by encapsulating the nickel skeleton with porous Al₂O₃, which enhances the catalyst's structural integrity and the adsorption of reactants.[6][8]

Palladium-Based Catalysts (e.g., Pd/C)

-

Expertise & Experience: Palladium, typically supported on activated carbon (Pd/C), is a highly efficient and versatile hydrogenation catalyst that often operates under milder conditions than nickel.[9][10] The high surface area of the carbon support allows for excellent dispersion of the palladium nanoparticles, maximizing the number of active sites.[9][11]

-

Trustworthiness: Pd/C is known for its high activity, allowing for lower catalyst loadings and potentially lower temperatures and pressures. However, palladium is a precious metal, making the catalyst significantly more expensive than nickel. Efficient recovery and recycling of the catalyst are essential for economic viability. Like Raney Ni, dry Pd/C can be pyrophoric and requires careful handling, especially during filtration after the reaction.[12]

Ruthenium-Based Catalysts (e.g., Ru/C, Ru/Al₂O₃)

-

Expertise & Experience: Ruthenium catalysts are also highly active for the hydrogenation of aromatic and aliphatic rings.[13][14] The addition of Ruthenium to Nickel catalysts (Ni-Ru bimetallic systems) has been shown to improve the dispersion and stability of the metallic Ni, significantly increasing conversion rates for MTHPA hydrogenation.[6]

-

Trustworthiness: Ruthenium offers a good balance of activity and stability. However, like palladium, it is a precious metal. A key consideration with highly active catalysts like Ru is selectivity. Over-hydrogenation or side reactions, such as the hydrogenolysis of the anhydride ring, can occur if conditions are not carefully controlled.[13]

Data Presentation: Comparative Overview of Catalytic Systems

| Catalyst System | Support | Typical Temperature (°C) | Typical Pressure (MPa) | Key Advantages | Key Considerations |

| Raney Nickel | None (Alloy) | 100 - 140 | > 8.0 | High activity, low cost | Pyrophoric, requires harsh conditions, potential for leaching |

| Palladium/Carbon | Activated Carbon | 80 - 140 | 1.5 - 5.0 | Very high activity, milder conditions, high selectivity | High cost, pyrophoric, requires efficient recycling |

| Ruthenium/Alumina | Alumina (Al₂O₃) | 100 - 150 | 4.0 - 8.0 | High activity, good stability | High cost, potential for over-reduction if not controlled |

| Ni-Ru Bimetallic | Alumina (Al₂O₃) | 100 - 130 | 3.0 - 5.0 | Enhanced activity & stability vs. Ni, synergistic effects | Higher cost than Ni, process optimization is critical |

Unveiling the Reaction: Mechanism and Kinetics

The hydrogenation of the C=C bond in MTHPA on a heterogeneous metal catalyst surface is generally understood to follow the Horiuti-Polanyi mechanism. This multi-step process is visualized below.

Visualization: Mechanism of Catalytic Hydrogenation

Caption: The Horiuti-Polanyi mechanism for MTHPA hydrogenation.

Causality Behind the Steps:

-

Adsorption & Dissociation: Gaseous hydrogen adsorbs onto the active metal sites and dissociates into highly reactive atomic hydrogen. This is a critical activation step.

-

MTHPA Adsorption: The MTHPA molecule adsorbs onto the catalyst surface via its C=C pi-bond, forming a temporary complex.

-

Stepwise Hydrogen Addition: An adsorbed hydrogen atom migrates across the surface and adds to one of the carbons of the double bond, forming a half-hydrogenated intermediate.

-

Final Hydrogenation: A second hydrogen atom adds to the other carbon, completing the saturation of the bond.

-

Desorption: The newly formed MHHPA molecule has a weaker affinity for the catalyst surface and desorbs back into the liquid phase, freeing the active site for the next cycle.

Kinetic studies on a Ni-Ru bimetallic catalyst have shown the reaction rate to be first-order with respect to the MTHPA concentration and 0.5-order with respect to hydrogen partial pressure, with an apparent activation energy of approximately 37 kJ mol⁻¹.[6][8] This implies that both the availability of the substrate at the catalyst surface and the concentration of dissociated hydrogen are rate-determining factors.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the lab-scale synthesis of MHHPA. The protocol is designed as a self-validating system, where successful execution relies on careful control of each step.

Visualization: Experimental Synthesis Workflow

Caption: Step-by-step workflow for MHHPA synthesis and analysis.

Step-by-Step Methodology:

-

Reactor Preparation:

-

Charge a high-pressure stainless-steel autoclave with Methyltetrahydrophthalic anhydride (MTHPA, 1.0 mol equivalent).

-

Add a suitable solvent (e.g., ethyl acetate or isopropanol) to create a 20-50% w/w solution. A solvent can help with heat transfer and reduce viscosity but is not always used in industrial processes.

-

Under a nitrogen atmosphere, carefully add the hydrogenation catalyst. For a 5% Pd/C catalyst, a loading of 0.5 - 2.0% by weight relative to MTHPA is a typical starting point. Causality Note: Use a water-wet catalyst to mitigate its pyrophoric risk.

-

-

Reaction Execution:

-

Seal the reactor securely.

-

Purge the reactor headspace three times with nitrogen to remove all oxygen. Causality Note: This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 MPa).

-

Begin vigorous stirring (>500 rpm) and heat the reactor to the target temperature (e.g., 140°C). Causality Note: Efficient stirring is crucial to ensure good gas-liquid-solid mixing and prevent the reaction from becoming mass-transfer limited.

-

Maintain the reaction at temperature and pressure. The reaction progress can be monitored by the consumption of hydrogen from the gas reservoir. The reaction is typically complete within 4-8 hours.[7]

-

-

Product Workup and Purification:

-

Once the reaction is complete (H₂ uptake ceases), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Purge the reactor with nitrogen.

-

The catalyst must be removed by filtration. Safety Protocol: Never allow the catalyst to dry in the air. Filter the reaction mixture through a pad of Celite® or another filter aid under a nitrogen blanket.[12] Wash the filter cake with a small amount of fresh solvent to recover all the product.

-

Combine the filtrate and washes. Remove the solvent using a rotary evaporator.

-

The crude MHHPA can be purified by vacuum distillation to yield a colorless, viscous liquid product.

-

Product Validation: Analytical Characterization

Ensuring the complete conversion of MTHPA and the high purity of the final MHHPA product is essential. A multi-technique analytical approach provides a self-validating system for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining purity and identifying any residual starting material or byproducts.[15] An external standard method can be used for accurate quantitation.[15] The mass spectrum will confirm the molecular weight of MHHPA (168.19 g/mol ).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a rapid and definitive check for reaction completion. The key diagnostic is the disappearance of the C=C stretching vibration from the MTHPA starting material (typically around 1650 cm⁻¹). The spectrum of MHHPA will be dominated by the strong C=O anhydride stretches (around 1860 and 1780 cm⁻¹) and C-H alkane stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to provide unambiguous structural confirmation. In the ¹H NMR spectrum, the disappearance of the olefinic protons of MTHPA (typically in the 5.5-6.0 ppm region) is a clear indicator of successful hydrogenation. The resulting spectrum for MHHPA will show only signals in the aliphatic region (typically 1.0-3.5 ppm).

By combining these methods, a complete and trustworthy profile of the synthesized MHHPA can be established, confirming its identity, purity, and suitability for high-performance applications.

References

-

Arpadis. (n.d.). Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor. Retrieved from [Link]

-

Epoxy Curing Agent. (n.d.). Understanding MHHPA: Properties and Applications of Epoxy Curing Agent. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Choosing the Right Specialty Anhydride: MHHPA. Retrieved from [Link]

-

Puyang Tiancheng Chemical Co.,Ltd. (n.d.). mhhpa. Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). Methylhexahydrophthalic anhydride (MHHPA). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride.

-

National Institutes of Health. (2022). Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible hydrogenation mechanism of MTHPA over NiRu/Al. Retrieved from [Link]

-

PubMed. (n.d.). Determination of methyltetrahydrophthalic anhydride in air using gas chromatography with electron-capture detection. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism diagram of methylhexahydrophthalic anhydride (MHHPA) curing liquid crystal epoxy (LCE4). Retrieved from [Link]

-

PubMed. (1997). Biological monitoring of methylhexahydrophthalic anhydride by determination of methylhexahydrophthalic acid in urine and plasma from exposed workers. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource. Retrieved from [Link]

-

Epoxy Curing Agent. (n.d.). Exploring the Chemistry and Applications of Methylhexahydrophthalic Anhydride. Retrieved from [Link]

-

IRIS . (2015). A Stable Single‐Site Palladium Catalyst for Hydrogenations. Retrieved from [Link]

-

MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). WO2013054303A1 - Nickel hydrogenation catalyst.

-

ResearchGate. (n.d.). Hydrogenation reactions with various palladium catalysts in methanol or toluene. Retrieved from [Link]

-

YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472. PubChem. Retrieved from [Link]

-

ChemRxiv. (2025). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link]

-

SciSpace. (n.d.). Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactan. Retrieved from [Link]

Sources

- 1. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 4. nbinno.com [nbinno.com]

- 5. MHHPA-Puyang Tiancheng Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic Acid_Chloroacetic Acid_C5 Hydrocarbon Resin_C5 Petroleum Resin_MTHPA_HHPA_NMP_NEP_3A Molecular Sieve_4A Molecular Sieve_5A Molecular Sieve_13X Molecular Sieve [pytchg.com]

- 6. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. youtube.com [youtube.com]

- 13. asianpubs.org [asianpubs.org]

- 14. scispace.com [scispace.com]

- 15. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

Physical and chemical properties of MHHPA

An In-Depth Technical Guide to Methylhexahydrophthalic Anhydride (MHHPA)

Abstract

Methylhexahydrophthalic Anhydride (MHHPA) is a cycloaliphatic dicarboxylic anhydride pivotal to the advancement of high-performance polymers. Primarily utilized as a hardener for epoxy resins, its unique saturated ring structure confers exceptional thermal stability, superior electrical insulation properties, and remarkable resistance to ultraviolet radiation and weathering.[1][2][3][4][5] This guide offers a comprehensive exploration of the core physical and chemical properties of MHHPA, detailing its molecular characteristics, reactivity, and the causality behind its performance. It further provides validated experimental protocols for its characterization, designed for professionals in research, materials science, and drug development who require a deep, functional understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

Methylhexahydrophthalic anhydride (MHHPA) is the product of the catalytic hydrogenation of Methyltetrahydrophthalic Anhydride (MTHPA).[1][6] This process saturates the cyclohexene ring, eliminating the double bonds. This structural feature is fundamental to the molecule's stability and performance, particularly its resistance to UV degradation, which is a common failure point for aromatic-based anhydrides.[3][5][7][8]

MHHPA is typically a mixture of isomers, with the methyl group positioned at different locations on the cyclohexane ring.[1] The precise isomeric composition can influence physical properties such as viscosity and freezing point.

-

Chemical Name : Methylhexahydrophthalic anhydride

-

Synonyms : MHHPA, Hexahydromethylphthalic anhydride, Methylcyclohexane-1,2-dicarboxylic anhydride[1][9]

-

CAS Number : 25550-51-0 (for the mixture of isomers)[1][2][3][4][9][10][11]

Caption: Chemical structure of a Methylhexahydrophthalic anhydride isomer.

Physical Properties

MHHPA is a colorless, viscous liquid under normal conditions.[1] Its physical state simplifies handling and processing compared to solid anhydrides, as it does not require a melting step before being mixed with epoxy resins. This low viscosity facilitates impregnation of reinforcing fibers in composite manufacturing and ensures void-free casting in electronic encapsulation.[4][7]

Table 1: Key Physical Properties of MHHPA

| Property | Value | Source(s) |

| Appearance | Colorless, clear, viscous liquid | [1][4][9] |

| Molecular Weight | 168.19 g/mol | [9][10][14] |

| Density | ~1.162 g/mL at 25 °C | |

| Boiling Point | 299 °C | [1] |

| Freezing / Melting Point | -15 °C to -61.5 °C (Varies with isomer mix) | [1][6][15] |

| Viscosity | ~40-60 mPa·s at 25 °C | [3][6] |

| Vapor Pressure | 3.0 mm/Hg at 120 °C | [3] |

| Flash Point | ~145 °C | [12] |

| Solubility | Soluble in acetone, ethanol, toluene. Decomposes slowly in water. | [1][12][16] |

Chemical Properties and Reactivity

The chemistry of MHHPA is dominated by the anhydride functional group, which is highly reactive towards nucleophiles. This reactivity is the cornerstone of its primary application as a curing agent.[2]

Curing Mechanism with Epoxy Resins

The most significant application of MHHPA is as a hardener for epoxy resins.[1][2][8][11] The curing process is a ring-opening polymerization reaction that forms a highly cross-linked, durable thermoset polymer network.[2]

Causality of the Mechanism:

-

Initiation : The reaction is typically initiated by a species with an active hydrogen, such as a hydroxyl group (-OH). This can come from a residual amount in the epoxy resin, atmospheric moisture, or an added accelerator like a tertiary amine or alcohol. This initiator opens the anhydride ring to form a monoester with a free carboxylic acid group.

-

Propagation : The newly formed carboxylic acid group then reacts with an epoxy group, opening the epoxide ring and generating a new hydroxyl group.

-

Cross-linking : This new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. This chain reaction builds a stable, three-dimensional polyester network.

The cycloaliphatic nature of the MHHPA backbone is retained in the final polymer, contributing to the high glass transition temperature (Tg), thermal stability, and excellent electrical insulation properties of the cured product.[2]

Caption: MHHPA-Epoxy curing reaction pathway.

Hydrolysis: Reaction with Water

MHHPA is sensitive to moisture.[17][18] In the presence of water, the anhydride ring readily hydrolyzes to form the corresponding dicarboxylic acid, methylhexahydrophthalic acid.[1][19]

Trustworthiness Implication : This reaction is generally undesirable as it consumes the reactive anhydride groups, reducing the cross-linking efficiency during epoxy curing and potentially altering the final properties of the material. Therefore, MHHPA must be stored in tightly sealed containers in a dry environment to maintain its reactivity and ensure consistent performance.[6][18][19]

Caption: Hydrolysis of MHHPA to its dicarboxylic acid.

Analytical and Characterization Protocols

To ensure the quality and predict the performance of MHHPA and its cured systems, several analytical techniques are employed. The following protocols are foundational for researchers and quality control professionals.

Protocol: Determination of Purity via Gas Chromatography (GC)

Expertise & Experience : Gas chromatography is the preferred method for determining the purity of MHHPA and identifying any related impurities, such as residual methyltetrahydrophthalic anhydride (MTHPA) or isomeric variations.[20] A mass spectrometer (MS) detector provides definitive identification of components.

Methodology :

-

Sample Preparation : Accurately weigh a sample of MHHPA and dissolve it in a suitable solvent like toluene or acetone to a known concentration (e.g., 1 mg/mL).[21]

-

Standard Preparation : Prepare a series of calibration standards of a certified MHHPA reference material in the same solvent, covering the expected concentration range.[21]

-

GC-MS System : Utilize a gas chromatograph coupled with a mass spectrometer.

-

Column : A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injection : Inject 1 µL of the sample/standard solution.

-

Temperature Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Detection : Use the MS in full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for accurate quantification.[21]

-

-

Quantification : Quantify the MHHPA content by comparing the peak area from the sample to the calibration curve generated from the standards (external standard method).[21]

Protocol: Characterization of Cure Kinetics via Differential Scanning Calorimetry (DSC)

Expertise & Experience : DSC is a powerful thermal analysis technique used to study the cure behavior of thermosetting systems like MHHPA-cured epoxies.[22] It measures the heat released during the exothermic curing reaction, allowing for the determination of critical kinetic parameters.

Methodology :

-

Sample Preparation : Prepare a homogenous mixture of the epoxy resin and MHHPA in the desired stoichiometric ratio. Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and hermetically seal it.

-

Non-Isothermal (Dynamic) Scan :

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen at 50 mL/min).[22]

-

Causality : Running scans at multiple heating rates is crucial. As the heating rate increases, the exothermic cure peak shifts to higher temperatures.[22] This data is essential for model-fitting methods (like Kissinger or Ozawa) to calculate the activation energy (Ea) of the cure reaction.[22]

-

The total area under the exotherm peak corresponds to the total heat of reaction (ΔH_T).

-

-

Isothermal Scan :

-

Heat the sample rapidly to a desired isothermal cure temperature and hold it for a specified time.

-

The heat flow is recorded as a function of time. The area of the resulting exotherm gives the heat released at that temperature.

-

-

Data Analysis :

-

Degree of Cure (α) : Can be calculated at any point by dividing the partial heat of reaction (ΔH_r) by the total heat of reaction (ΔH_T).[22]

-

Glass Transition Temperature (Tg) : After an initial cure, a second DSC scan is performed on the same sample to determine the Tg, which indicates the extent of cross-linking.

-

Caption: Experimental workflow for DSC analysis of MHHPA cure kinetics.

Safety and Handling

MHHPA is classified as a hazardous substance and requires careful handling to minimize risk.[1]

-

Primary Hazards :

-

Eye Damage : Causes serious eye damage (H318).[9][15][23][24] Immediate and thorough rinsing with water is critical upon contact.[9][23]

-

Respiratory Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[9][15][23][24]

-

Skin Sensitization : May cause an allergic skin reaction (H317).[9][15][23][24]

-

-

Handling Precautions :

-

Work in a well-ventilated area or under local exhaust ventilation to avoid inhaling vapors.[12][15][17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[15][23]

-

Ensure eyewash stations and safety showers are readily accessible.[23]

-

-

Storage :

Conclusion

Methylhexahydrophthalic anhydride is a high-performance curing agent whose value is derived directly from its chemical structure. The saturated cycloaliphatic ring provides exceptional durability and resistance to environmental degradation, while the reactive anhydride group enables the formation of robust, highly cross-linked polymer networks. Its liquid form and low viscosity offer significant processing advantages. A thorough understanding of its physical properties, chemical reactivity, and appropriate analytical characterization is essential for harnessing its full potential in the development of advanced materials for demanding applications in electronics, coatings, and composites.

References

-

PENPET Petrochemical Trading. (n.d.). Methylhexahydrophthalic anhydride (MHHPA). Retrieved from [Link]

-

Zhengda. (n.d.). Methyl Hexahydrophthalic Anhydride (MHHPA). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016472, Methylhexahydrophthalic anhydride. Retrieved from [Link]

-

Milliken. (n.d.). Exploring the Chemistry and Applications of Methylhexahydrophthalic Anhydride. Retrieved from [Link]

-

Novel Chem. (n.d.). Methyl Hexahydro Phthalic Anhydride (MHHPA). Retrieved from [Link]

-

Moltec Materials Corp. (n.d.). Methylhexahydrophthalic anhydride MHHPA CAS NO: 25550-51-0. Retrieved from [Link]

-

Safety data sheet. (2013, December 20). Methylhexahydrophthalic Anhydride (MHHPA). Retrieved from [Link]

-

Tri-iso. (2014, May 7). Anhydride Curative MHHPA-KB SDS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: Hexahydro-4-Methylphthalic Anhydride, 98% Mixture of Cis and Trans. Retrieved from [Link]

-

Broadview Technologies. (n.d.). MHHPA Technical Data Sheet. Retrieved from [Link]

-

Tri-iso. (n.d.). Anhydride Curative MHHPA-KB TDS. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism diagram of methylhexahydrophthalic anhydride (MHHPA) curing liquid crystal epoxy (LCE4). Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Understanding MHHPA: Properties and Applications of Epoxy Curing Agent. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Choosing the Right Specialty Anhydride: MHHPA. Retrieved from [Link]

-

Broadview Technologies. (n.d.). MHHPA/37 Technical Data Sheet. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). MHHPA: The Cycloaliphatic Anhydride for Superior UV and Weather Resistance in Coatings. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). Hexahydromethylphthalic anhydride (MHHPA): Human health tier II assessment. Retrieved from [Link]

-

Arpadis. (n.d.). Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor. Retrieved from [Link]

- Google Patents. (n.d.). CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride.

-

PubMed. (n.d.). Determination of hexahydrophthalic anhydride in air using gas chromatography. Retrieved from [Link]

-

Puyang Tiancheng Chemical Co.,Ltd. (n.d.). mhhpa. Retrieved from [Link]

-

Nordic Rheology Society. (n.d.). Effect of Mixed Solvents on Polymer Conformation – Correlation between the Hildebrand/Hansen Solubility Parameters and the Int. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental modeling of the cure kinetics of an epoxy-hexaanhydro-4-methylphthalicanhydride (MHHPA) system. Retrieved from [Link]

-

Polynt. (n.d.). Special Additives Special Anhydrides. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

Asian Journal of Chemistry. (1997). Reactions of Phthalic Anhydride with Alcohols. Retrieved from [Link]

-

ResearchGate. (2018, October 28). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

Sources

- 1. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 2. nbinno.com [nbinno.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. MHHPA-Puyang Tiancheng Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic Acid_Chloroacetic Acid_C5 Hydrocarbon Resin_C5 Petroleum Resin_MTHPA_HHPA_NMP_NEP_3A Molecular Sieve_4A Molecular Sieve_5A Molecular Sieve_13X Molecular Sieve [pytchg.com]

- 7. benchchem.com [benchchem.com]

- 8. broadview-tech.com [broadview-tech.com]

- 9. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. zdmthpa.com [zdmthpa.com]

- 11. Methylhexahydrophthalic anhydride MHHPA CAS NO: 25550-51-0-China Moltec Materials Corp [mat99.com]

- 12. penpet.es [penpet.es]

- 13. Methyl Hexahydrophthalic Anhydride (MHHPA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 14. Buy Methyl Hexahydro Phthalic Anhydride (MHHPA) at Affordable Prices, Supplier [novelchemindia.com]

- 15. broadview-tech.com [broadview-tech.com]

- 16. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. broadview-tech.com [broadview-tech.com]

- 19. tri-iso.com [tri-iso.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. tri-iso.com [tri-iso.com]

- 24. fishersci.com [fishersci.com]

Methylhexahydrophthalic Anhydride (MHHPA) CAS 25550-51-0: A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth technical overview of Methylhexahydrophthalic Anhydride (MHHPA), a cycloaliphatic anhydride pivotal to the formulation of high-performance epoxy resin systems. Tailored for researchers, scientists, and professionals in drug development and advanced materials, this document elucidates the core chemical principles, performance characteristics, and practical application methodologies of MHHPA, grounding theoretical knowledge in field-proven insights.

Introduction: The Role of MHHPA in Advanced Polymer Science

Methylhexahydrophthalic Anhydride (MHHPA), identified by CAS number 25550-51-0, is a widely utilized curing agent, or hardener, for epoxy resins.[1][2][3] Its chemical structure, characterized by a saturated six-membered ring, is fundamental to the exceptional properties it imparts to cured epoxy systems.[1] Unlike its aromatic counterparts, the cycloaliphatic nature of MHHPA results in cured polymers with superior resistance to ultraviolet (UV) radiation and environmental degradation, making it an ideal choice for applications demanding long-term stability and reliability.[1][4][5]

This guide will navigate through the essential technical data of MHHPA, from its fundamental chemical and physical properties to its sophisticated reaction mechanisms and formulation principles. Furthermore, it will provide detailed experimental protocols for quality assessment and a comparative analysis of its performance, equipping the reader with the knowledge to leverage MHHPA in cutting-edge research and product development.

Core Chemical and Physical Properties

MHHPA is a colorless, transparent, and oily liquid at room temperature, a characteristic that offers significant processing advantages.[2][3][6] Its low viscosity facilitates ease of handling and thorough mixing with epoxy resins, contributing to more efficient and consistent manufacturing processes.[1]

Chemical Identification

-

Chemical Name: Methylhexahydrophthalic Anhydride[1]

Diagram: Chemical Structure of Methylhexahydrophthalic Anhydride (MHHPA)

Caption: Molecular structure of MHHPA, highlighting the cycloaliphatic ring.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of MHHPA, which are critical for its handling, processing, and performance in epoxy formulations.

| Property | Value | Source(s) |

| Appearance | Colorless, transparent liquid | [2][3][6] |

| Purity | ≥ 99.0% | [2] |

| Viscosity @ 25°C | 30-70 mPa·s | [1][3][6] |

| Density @ 25°C | 1.162 g/mL | [3][6] |

| Boiling Point | 290 °C | [1] |

| Freezing Point | ≤ -15 °C | [2] |

| Flash Point | 140 °C | [10] |

| Free Acid | ≤ 1.0% | [2] |

| Iodine Value | ≤ 1.0 | [2] |

| Solubility | Decomposes in water; miscible with benzene, toluene, acetone | [2][11] |

The Curing Mechanism: A Deeper Dive

The efficacy of MHHPA as a curing agent lies in the ring-opening reaction of its anhydride group with the epoxy group of the resin. This reaction is typically initiated by a tertiary amine catalyst and proceeds through a series of steps to form a highly cross-linked, three-dimensional polymer network.

Step-by-Step Reaction Pathway

-

Initiation: A tertiary amine catalyst activates the anhydride ring, making it more susceptible to nucleophilic attack.

-

Esterification: The activated anhydride reacts with a hydroxyl group present on the epoxy resin backbone, opening the anhydride ring to form a monoester and a carboxylic acid group.

-

Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process.

-

Termination: The reaction proceeds until one of the reactants is consumed, resulting in a stable, thermoset polymer.

Diagram: MHHPA-Epoxy Curing Reaction Workflow

Caption: A simplified workflow of the MHHPA-epoxy curing process.

Structure-Property Relationship: The Cycloaliphatic Advantage

The performance of a cured epoxy system is intrinsically linked to the chemical structure of its components. The cycloaliphatic nature of MHHPA provides distinct advantages over aromatic anhydride curing agents.

-

UV Resistance and Weatherability: The absence of aromatic rings in the MHHPA structure prevents the absorption of UV radiation, which can lead to photodegradation and yellowing in aromatic systems. This makes MHHPA-cured epoxies highly suitable for outdoor applications and coatings where color stability is crucial.[1][4][5]

-

Thermal Stability: The rigid and compact structure of the cycloaliphatic ring contributes to a high cross-link density in the cured polymer network. This results in excellent thermal stability and a high glass transition temperature (Tg), allowing the material to retain its mechanical properties at elevated temperatures.[5]

-

Electrical Properties: MHHPA-cured systems exhibit outstanding electrical insulation properties, making them a preferred choice for the encapsulation of electronic components, such as LEDs, capacitors, and transformers.[1][2][4]

Formulation and Stoichiometry: A Practical Approach

Achieving optimal properties in the final cured product requires precise control over the formulation, particularly the stoichiometric ratio of the anhydride to the epoxy resin. The amount of MHHPA required is typically expressed in parts per hundred parts of resin (phr).

The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent.

Formula for Calculating phr of MHHPA:

phr = (AEW / EEW) * 100

Worked Example

Given:

-

A standard Bisphenol A (BPA) epoxy resin with an EEW of 180 g/eq.

-

MHHPA with a molecular weight of 168.19 g/mol . Since it has one anhydride group per molecule, its AEW is also 168.19 g/eq.

Calculation:

phr = (168.19 / 180) * 100 = 93.44

Therefore, approximately 93.44 parts by weight of MHHPA should be used for every 100 parts by weight of this specific epoxy resin.

Experimental Protocols for Quality Assurance

To ensure the consistency and performance of both the raw MHHPA and the final cured epoxy system, a series of standardized tests are employed. The following sections detail the methodologies for key quality control parameters.

Determination of Acid Value (ASTM D1639 - Modified)

The acid value is a measure of the free carboxylic acid content in the MHHPA, which can affect the curing reaction.

Procedure:

-

Accurately weigh a sample of MHHPA into a flask.

-

Add a suitable solvent mixture (e.g., toluene and isopropyl alcohol) and a few drops of phenolphthalein indicator.[12]

-

Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a faint pink color persists for at least 15 seconds.[12]

-

Calculate the acid value using the volume of KOH solution used, its normality, and the weight of the sample.

Viscosity Measurement (ASTM D2393)

Viscosity is a critical parameter for the processability of the MHHPA-epoxy mixture.

Procedure:

-

Use a rotational viscometer with a suitable spindle.[13][14]

-

Bring the MHHPA sample to a constant temperature, typically 25°C.

-

Immerse the spindle in the sample to the correct depth.

-

Rotate the spindle at a specified speed and record the torque reading.[14][15]

-

Convert the torque reading to a viscosity value in centipoise (cP) or Pascal-seconds (Pa·s) using the viscometer's calibration chart.[14]

Glass Transition Temperature (Tg) by DSC (ASTM E1356)

The Tg is a key indicator of the thermal performance of the cured epoxy.

Procedure:

-

Prepare a small, fully cured sample of the MHHPA-epoxy system (typically 10-15 mg).[16]

-

Place the sample in an aluminum pan and seal it. An empty sealed pan is used as a reference.[16]

-

Place both pans in a Differential Scanning Calorimeter (DSC).[16]

-

Heat the sample at a controlled rate (e.g., 20°C/minute) over a specified temperature range.[16]

-

The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.[17]

-

The Tg is identified as the midpoint of the step-like transition in the heat flow curve.[17]

Performance Comparison: MHHPA vs. Other Curing Agents

The choice of curing agent significantly influences the properties of the final epoxy product. The following table provides a comparative overview of MHHPA against other common types of anhydride hardeners.

| Property | MHHPA (Cycloaliphatic) | Phthalic Anhydride (Aromatic) | Nadic Methyl Anhydride (NMA) |

| Physical State | Liquid | Solid | Liquid |

| Viscosity | Low | High (requires melting) | Moderate |

| UV Stability | Excellent | Poor | Good |

| Weatherability | Excellent | Poor | Good |

| Glass Transition Temp. (Tg) | High | Moderate to High | Very High |

| Heat Resistance | Excellent | Good | Excellent |

| Handling | Easy | Difficult (requires melting) | Easy |

Safety and Handling

MHHPA is a reactive chemical and requires careful handling to ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[8][10][18][19] In poorly ventilated areas, respiratory protection may be necessary.[8][10][18]

-

Handling: Handle MHHPA in a well-ventilated area, preferably under a fume hood.[8][18][19] Avoid contact with skin and eyes.[8][18][19] Prevent the formation of aerosols.[18]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents and moisture.[2] Keep containers tightly closed.[18] MHHPA is sensitive to moisture and can crystallize upon exposure.[1][11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Applications in Research and Development

The unique combination of properties offered by MHHPA makes it a valuable tool in various fields of research and development:

-

Advanced Composites: Its low viscosity and high-temperature performance are advantageous in the fabrication of fiber-reinforced composites for aerospace and automotive applications.[3]

-

Electronic Encapsulation: The excellent electrical insulation and thermal stability of MHHPA-cured epoxies are critical for protecting sensitive electronic components.[1][2][3][4][6]

-

Optical Adhesives: MHHPA can be used to formulate optically clear adhesives with a refractive index similar to that of glass, making them suitable for bonding optical components.[3]

-

Coatings: The superior weatherability and UV resistance of MHHPA-based systems make them ideal for developing durable and color-stable coatings.[4][5]

Conclusion

Methylhexahydrophthalic Anhydride (CAS 25550-51-0) is a high-performance cycloaliphatic anhydride that provides a unique and advantageous set of properties to cured epoxy systems. Its low viscosity, excellent thermal stability, superior electrical insulation, and outstanding weatherability make it an indispensable component in a wide range of demanding applications, from advanced composites to cutting-edge electronics. A thorough understanding of its chemistry, formulation principles, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in research, development, and manufacturing.

References

Sources

- 1. broadview-tech.com [broadview-tech.com]

- 2. China MHHPA factory and suppliers | Reborn [njreborn.com]

- 3. watson-int.com [watson-int.com]

- 4. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 5. store.astm.org [store.astm.org]

- 6. warshel.com [warshel.com]

- 7. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. penpet.es [penpet.es]

- 9. scbt.com [scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 12. fssai.gov.in [fssai.gov.in]

- 13. plastics.ulprospector.com [plastics.ulprospector.com]

- 14. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 15. scribd.com [scribd.com]

- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 17. torontech.com [torontech.com]

- 18. echemi.com [echemi.com]

- 19. penpet.es [penpet.es]

Navigating the Chemistry and Safety of Methylhexahydrophthalic Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Methylhexahydrophthalic anhydride (MHHPA), a cycloaliphatic anhydride, is a cornerstone in the formulation of high-performance polymers, particularly as a curing agent for epoxy resins.[1] Its unique chemical structure imparts exceptional thermal stability, superior electrical insulation properties, and excellent mechanical strength to cured resins, making it invaluable in coatings, adhesives, and the encapsulation of electronic components.[1][2] However, the very reactivity that makes MHHPA a critical industrial chemical also necessitates a thorough understanding of its health and safety profile. This guide provides an in-depth analysis of the health and safety considerations for MHHPA, offering a framework for its safe handling and use in research and development settings.

Hazard Identification and Toxicological Profile

MHHPA presents a significant hazard profile that demands stringent control measures. The primary health concerns associated with MHHPA are respiratory and skin sensitization, and serious eye damage.[3][4]

Respiratory Sensitization

The most critical health effect of MHHPA is its potential to act as a respiratory sensitizer, which can lead to occupational asthma.[3][5] Inhalation of MHHPA vapors or aerosols can trigger an allergic response in sensitized individuals, with symptoms including coughing, wheezing, shortness of breath, and asthmatic breathing difficulties.[2][6] The mechanism of sensitization is believed to involve the acylation of proteins in the respiratory tract by the anhydride group, leading to the formation of haptens that elicit an immune response.[3] It is crucial to note that for respiratory sensitizers, there may be no safe level of exposure that completely eliminates the risk of developing an allergy in susceptible individuals.[3]

Skin Sensitization and Irritation

Direct contact with MHHPA can cause skin irritation and allergic contact dermatitis.[2][4] Prolonged or repeated exposure may lead to skin sensitization, resulting in redness, itching, and rash upon subsequent contact.[4][7] Studies on rabbits have shown MHHPA to be moderately irritating to the skin.[3]

Eye Damage